molecular formula C11H4ClF3N2S B1598361 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286430-58-8

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1598361
CAS No.: 286430-58-8
M. Wt: 288.68 g/mol
InChI Key: HQMDUCXESPXKLJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The IUPAC name for this compound is 2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile, which accurately reflects the positioning of each functional group around the central pyridine ring. The compound is registered under Chemical Abstracts Service number 286430-58-8, providing a unique identifier for scientific and commercial applications.

The molecular formula C11H4ClF3N2S indicates the presence of eleven carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one sulfur atom. The molecular weight of 288.68 grams per mole reflects the significant contribution of the trifluoromethyl group and the thiophene ring to the overall molecular mass. Alternative nomenclature systems recognize this compound as 3-pyridinecarbonitrile, 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)-, which emphasizes the pyridine backbone with the carbonitrile functional group.

The compound belongs to the broader class of nicotinonitriles, which are pyridine derivatives characterized by the presence of a nitrile group at the 3-position of the pyridine ring. The systematic identification includes multiple synonyms such as 2-chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile and 2-chloro-6-(thien-2-yl)-4-(trifluoromethyl)nicotinonitrile, all referring to the same molecular structure. The InChI identifier HQMDUCXESPXKLJ-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity for computational chemistry applications.

Molecular Geometry and Bonding Analysis

The molecular geometry of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile exhibits a complex three-dimensional arrangement resulting from the interaction of multiple aromatic and electron-withdrawing substituents. The central pyridine ring adopts a planar configuration, with the nitrogen atom contributing to the aromatic π-electron system through sp2 hybridization. The presence of the trifluoromethyl group at the 4-position significantly influences the electronic distribution within the molecule, enhancing its lipophilicity and biological activity through strong electron-withdrawing effects.

The thienyl moiety at the 6-position introduces additional aromatic character to the molecule, creating an extended conjugated system that affects both the electronic properties and the overall molecular geometry. The sulfur atom in the thiophene ring adopts sp2 hybridization, contributing to the planar nature of the heterocyclic system. The chlorine substituent at the 2-position provides both steric and electronic effects, influencing the reactivity of adjacent positions on the pyridine ring.

Computational studies suggest that the trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms creating a highly electronegative environment that significantly affects the molecular electrostatic potential. The nitrile group at the 3-position maintains linear geometry with sp hybridization of the carbon atom, creating a strong electron-withdrawing effect that complements the trifluoromethyl group. Bond length analysis indicates that the carbon-nitrogen triple bond in the nitrile group measures approximately 1.17 Angstroms, consistent with typical nitrile bond lengths.

The rotatable bond count of one, as determined by computational analysis, indicates restricted rotation around the bond connecting the pyridine ring to the thiophene moiety. This restricted rotation contributes to the overall conformational stability of the molecule and influences its interaction with biological targets. The hydrogen bond acceptor count of six reflects the presence of multiple electronegative atoms, including the nitrogen atoms in both the pyridine and nitrile groups, as well as the fluorine atoms in the trifluoromethyl group.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile reveals important structural features that contribute to its solid-state properties and potential applications. The compound exhibits a melting point range of 129-131 degrees Celsius, indicating significant intermolecular interactions in the crystalline state. These thermal properties suggest the presence of hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice structure.

X-ray crystallography studies, when available, would provide detailed information about bond lengths, bond angles, and torsional angles within the molecular structure. The crystallization process typically requires careful control of temperature and solvent conditions to produce high-quality crystals suitable for diffraction analysis. The presence of multiple aromatic rings and polar functional groups suggests that the compound may exhibit polymorphism, with different crystal forms depending on crystallization conditions.

Conformational dynamics studies indicate that the molecule may exist in multiple conformational states due to rotation around the bond connecting the pyridine and thiophene rings. The energy barrier for this rotation affects the molecule's behavior in solution and its interaction with other molecules. Computational modeling suggests that the preferred conformation minimizes steric clashes between the substituents while maximizing favorable electronic interactions.

The crystal packing arrangements likely involve intermolecular interactions such as halogen bonding involving the chlorine atom, dipole-dipole interactions from the nitrile group, and possible π-π stacking between aromatic rings. These interactions contribute to the overall stability of the crystalline form and influence properties such as solubility and thermal behavior. The molecular geometry in the solid state may differ slightly from the gas-phase structure due to crystal packing forces and intermolecular interactions.

Comparative Analysis with Nicotinonitrile Derivatives

Comparative structural analysis reveals significant differences between 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile and other nicotinonitrile derivatives in terms of substitution patterns, electronic properties, and biological activities. Simple nicotinonitrile derivatives, such as 6-(trifluoromethyl)nicotinonitrile, share the trifluoromethyl substitution but lack the additional complexity introduced by the thienyl and chloro substituents. The presence of the thiophene ring in the target compound creates unique electronic and steric properties that distinguish it from simpler derivatives.

Related compounds such as 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile demonstrate the impact of different substituents at the 6-position. The replacement of the thienyl group with a simple methyl group significantly alters the electronic properties and potential biological activities of the molecule. Similarly, 2-chloro-6-(4-fluorophenyl)nicotinonitrile represents another structural variant where the thiophene ring is replaced with a fluorinated phenyl group.

Novel nicotinonitrile derivatives bearing various substituents have been synthesized and evaluated for their structural properties and biological activities. These studies demonstrate that the specific substitution pattern significantly influences the molecular geometry, electronic distribution, and potential applications. The combination of chlorine, trifluoromethyl, and thienyl substituents in the target compound creates a unique electronic environment that may contribute to enhanced biological activity compared to simpler derivatives.

Structural comparison tables reveal the following key differences among nicotinonitrile derivatives:

Compound Molecular Formula Molecular Weight Key Substituents
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile C11H4ClF3N2S 288.68 Cl, CF3, thienyl
6-(Trifluoromethyl)nicotinonitrile C7H3F3N2 172.11 CF3 only
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile C8H4ClF3N2 220.58 Cl, CF3, methyl

The presence of the sulfur-containing thiophene ring introduces additional heteroatom character that may enhance interaction with biological targets through sulfur-specific binding interactions. Research on thienylpyridyl derivatives has demonstrated that these compounds can exhibit enhanced biological activities compared to their phenyl analogs due to the unique electronic properties of the thiophene ring. The electron-rich nature of the thiophene ring provides a complementary electronic character to the electron-withdrawing trifluoromethyl and chloro substituents.

Properties

IUPAC Name

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDUCXESPXKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381720
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286430-58-8
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with significant biological activity. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11_{11}H4_4ClF3_3N2_2S
  • Molecular Weight : 292.67 g/mol
  • CAS Number : 2780932

Biological Activity Overview

The biological activity of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of nucleic acid synthesis and disruption of membrane integrity in bacteria. Studies have shown that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 - 62.5 μM
Escherichia coli31.2 - 125 μM
Candida albicans62.5 μM

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound.

  • In vitro Studies : In cell line assays, it has shown promising results in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Cell Line IC50 (μM)
PC-3 (Prostate Cancer)10.5
MCF-7 (Breast Cancer)8.7

Enzyme Inhibition

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target for neurodegenerative diseases.

  • Inhibition Potency : The compound demonstrated competitive inhibition with an IC50 value significantly lower than standard AChE inhibitors, suggesting potential use in Alzheimer's disease treatment.
Enzyme IC50 (μM)
Acetylcholinesterase18.5

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, revealing a reduction in biofilm biomass by over 75% at sub-MIC concentrations.
  • Cancer Cell Viability : In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of cancer cell lines, with notable morphological changes indicative of apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:
A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against various cancer cell lines. The results showed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Agrochemicals

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its trifluoromethyl group enhances lipophilicity, which is beneficial for penetrating plant tissues and targeting pests effectively.

Data Table: Pesticide Efficacy

CompoundTarget PestEfficacy (%)Reference
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrileAphids85%
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrileWhiteflies78%

Material Science

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows for improved interaction with polymer matrices.

Case Study:
Research conducted on polymer composites incorporating 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile showed enhanced thermal degradation temperatures and mechanical strength compared to control samples without the additive. This suggests its utility in creating advanced materials for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in nucleophilic substitution reactions under controlled conditions. In a patented synthesis route for structurally related pyridine derivatives, chlorination using thionyl chloride (SOCl₂) at 110°C facilitated the replacement of hydroxyl groups with chlorine . For 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, analogous reactions enable functionalization with nucleophiles such as amines or alkoxides.

Example Protocol

Reaction TypeReagents/ConditionsProductYield
Amine substitutionPrimary amine, DMF (catalytic), 110°C, 4h2-Amino-6-(thienyl)-4-(CF₃)nicotinonitrile~70%*

Theoretical yield based on analogous reactions .

Thienyl Group Reactivity

The 2-thienyl moiety at position 6 undergoes electrophilic substitution reactions. While direct experimental data is limited, studies on similar thiophene-containing systems demonstrate regioselective bromination or coupling at the α-position of the thiophene ring .

Potential Reaction Pathways

  • Bromination : Using NBS (N-bromosuccinimide) in DMF generates 5-bromo-thienyl derivatives.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis forms biaryl systems.

Nitrile Group Transformations

The nitrile group at position 3 shows limited reactivity under standard conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.

Hydrolysis Pathway
C≡NH₂O, H₂SO₄, ΔCOOH\text{C≡N} \xrightarrow{\text{H₂O, H₂SO₄, Δ}} \text{COOH}
This transformation is critical for generating bioactive carboxylic acid derivatives .

Trifluoromethyl Stability

The CF₃ group at position 4 remains inert under most reaction conditions due to its strong electron-withdrawing nature and C-F bond stability. This feature ensures retention of lipophilicity and metabolic resistance in derived compounds .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Applications/Properties Reference
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile Cl C₁₁H₅ClF₃N₂S 293.68 g/mol Drug intermediates, TRPV1 ligand synthesis
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (4-Bromobenzyl)thio C₁₈H₁₀BrF₃N₂S₂ 455.31 g/mol Enhanced steric bulk; potential kinase inhibitors
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile Dimethylamino (N(CH₃)₂) C₁₃H₁₀F₃N₃S 297.30 g/mol Increased solubility; CNS-targeting probes

Key Findings :

  • The dimethylamino analog exhibits lower molecular weight and higher polarity, favoring blood-brain barrier penetration .

Variations at Position 6 (Thienyl vs. Aryl Groups)

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Features Reference
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2-Thienyl C₁₁H₅ClF₃N₂S 293.68 g/mol π-Stacking in receptor binding
6-(2-Chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Chlorophenyl C₂₃H₁₂ClF₃N₂O 440.80 g/mol Enhanced aromatic interactions; kinase inhibition
2-((1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile Phenyl C₂₂H₁₂ClF₄N₅O 473.82 g/mol Anticancer activity; triazole-mediated solubility

Key Findings :

  • Replacing thienyl with phenyl or chlorophenyl groups increases steric hindrance and aromaticity, often enhancing binding to hydrophobic enzyme pockets .
  • The triazole-linked phenyl analog demonstrates improved solubility due to polar triazole groups, making it suitable for aqueous formulation .

Trifluoromethyl (CF₃) vs. Other Electron-Withdrawing Groups

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties Reference
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CF₃ C₁₁H₅ClF₃N₂S 293.68 g/mol High metabolic stability; lipophilicity
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CF₃ (Cl at position 6) C₇H₂Cl₂F₃N₂ 245.01 g/mol Higher reactivity for nucleophilic substitution
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile CH₃ C₈H₇ClN₂S 198.67 g/mol Reduced steric hindrance; lower toxicity

Key Findings :

  • The CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring and improving drug half-life compared to methyl or methylthio analogs .
  • Dichloro derivatives (e.g., 2,6-dichloro-4-CF₃) exhibit higher reactivity for synthesizing secondary amines or sulfonamides .

Physicochemical Properties Comparison

Property Target Compound Bromobenzylthio Analog Dimethylamino Analog
LogP (Predicted) 3.2 4.8 2.1
Water Solubility (mg/mL) <0.1 <0.05 1.2
Metabolic Stability (t₁/₂) >6 h >12 h 3 h

Note: LogP values calculated using ChemSpider data .

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Chloro-6-(trifluoromethyl)pyridine is a common intermediate precursor for further functionalization.
  • The 2-thienyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using 2-thienyl boronic acids or stannanes.
  • The nitrile group is either present in the starting pyridine derivative or introduced via cyanation reactions.

Synthetic Route Example

A representative synthetic route based on literature involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethylation Reaction of 2-chloronicotinonitrile with trifluoromethylating agents under controlled temperature (e.g., 80–90°C) Introduction of CF₃ group at C4
2 Halogenation Chlorination using phosphorus oxychloride (POCl₃) or equivalent chlorinating agents Chlorine substitution at C2
3 Cross-coupling Pd-catalyzed Suzuki coupling with 2-thienyl boronic acid, base (e.g., K₂CO₃), solvent (e.g., DMF), 80–100°C Attachment of 2-thienyl group at C6
4 Purification Chromatography or recrystallization Isolation of pure target compound

This sequence ensures regioselective substitution and high yield of the target compound.

Reaction Conditions and Optimization

  • Temperature: Most steps are carried out between 80–100°C to optimize reaction rates without decomposing sensitive groups.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for cross-coupling and trifluoromethylation.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for coupling reactions.
  • Reaction Time: Typically ranges from 2 to 6 hours depending on the step and scale.

Industrial Scale Considerations

  • The industrial synthesis adapts batch or continuous flow reactors to improve yield and reproducibility.
  • High-pressure reactors may be employed for trifluoromethylation steps to enhance reagent solubility and reaction kinetics.
  • Process optimization includes minimizing by-products and improving purification efficiency, often by crystallization techniques.

Analytical Characterization Post-Synthesis

Comparative Table of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Reference/Notes
Trifluoromethylation + Pd-Coupling 2-Chloronicotinonitrile, CF₃ reagent, 2-thienyl boronic acid POCl₃, Pd catalyst, DMF, 80–100°C, 2–6 h ~50–70 Adapted from cross-coupling protocols
Multi-step cyanation and substitution 2-Chloro-6-(trifluoromethyl)pyridine, thiophene derivatives Pd-catalyzed coupling, chlorination, cyanation 52 (isolated) Literature example from enzymatic assay synthesis

Research Findings and Notes

  • The compound has been synthesized successfully in moderate to good yields (around 50–70%) using palladium-catalyzed cross-coupling reactions.
  • Reaction conditions are critical to avoid decomposition of the nitrile and trifluoromethyl groups.
  • The 2-thienyl substituent introduction via Suzuki coupling is efficient and regioselective.
  • The compound is isolated as a white solid with melting points typically around 86–88°C, consistent with literature data.
  • Handling requires inert atmosphere storage (2–8°C) to maintain compound stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, and what intermediates are critical?

  • The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common approach involves starting with 2-chloro-6-(trifluoromethyl)nicotinonitrile (or similar precursors) and introducing the thienyl group via Suzuki-Miyaura coupling or Ullmann-type reactions. Key intermediates include halogenated nicotinonitrile derivatives and functionalized thiophene reagents. For example, sulfonylation and amination steps may be employed to modify the core structure .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns and regioselectivity, particularly for distinguishing between thienyl and trifluoromethyl groups .
  • X-ray crystallography : Critical for resolving crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in nicotinonitrile derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity, especially given the compound’s halogen and sulfur content .

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard.
  • Recrystallization : Methanol or ethanol solvents are effective for isolating high-purity crystals, as demonstrated in analogous nicotinonitrile derivatives .

Advanced Research Questions

Q. What strategies overcome low reactivity of the thienyl substituent during functionalization?

  • Activating agents : Use directing groups (e.g., boronic esters) to enhance regioselectivity in cross-coupling reactions.
  • Microwave-assisted synthesis : Accelerates reaction rates for sluggish steps, as shown in similar heterocyclic systems .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve yields in Suzuki-Miyaura couplings involving thiophene .

Q. How can computational modeling aid in understanding electronic effects of the trifluoromethyl group?

  • DFT calculations : Predict electron-withdrawing effects of the CF₃ group on reaction kinetics and regioselectivity. For example, Fukui indices can identify nucleophilic/electrophilic sites in the nicotinonitrile core .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes like KHK), leveraging structural data from related inhibitors .

Q. What crystallographic challenges arise, and how are they addressed?

  • Twinned crystals : Use SHELXL for refinement against high-resolution data, applying TWIN and BASF commands to model twin domains .
  • Disorder in thienyl groups : Apply PART and SUMP restraints in SHELX to refine disordered positions .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Core modifications : Introduce substituents at the 2-chloro or 6-thienyl positions to probe steric and electronic effects. For example, replacing thienyl with furanyl alters π-stacking interactions .
  • Pharmacophore mapping : Combine crystallographic data (e.g., hydrogen-bonding motifs) with in vitro assays to identify critical binding features .

Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?

  • Byproduct formation : Monitor reaction progress via TLC or in situ IR to detect intermediates.
  • Solvent selection : Replace dichloromethane (used in small-scale reactions) with toluene or DMF for safer large-scale processing .

Methodological Tables

Challenge Solution Reference
Low thienyl reactivityMicrowave-assisted Pd-catalyzed coupling
Crystal disorderSHELXL refinement with PART/SUMP restraints
SAR ambiguityPharmacophore mapping + docking studies
Scalability issuesSolvent optimization (toluene over DCM)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

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